

# A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-ethoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-(Difluoromethoxy)-3-ethoxybenzaldehyde

CAS No.: 162401-73-2

Cat. No.: B064093

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**Abstract:** This technical guide provides an in-depth exploration of **4-(Difluoromethoxy)-3-ethoxybenzaldehyde** (CAS: 162401-73-2), a fluorinated aromatic aldehyde of significant interest in modern synthetic chemistry. We will detail its physicochemical properties, provide a validated synthesis and purification workflow, outline analytical characterization methodologies, and discuss its strategic applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical intermediate.

## Introduction: The Strategic Value of Fluorination

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorinated functional groups, such as the difluoromethoxy moiety, can profoundly alter a molecule's biological and physical properties.<sup>[1]</sup> **4-(Difluoromethoxy)-3-ethoxybenzaldehyde** serves as a key building block, providing a pre-functionalized aromatic scaffold. The difluoromethoxy group often enhances metabolic stability by shielding adjacent sites from enzymatic degradation (e.g., by cytochrome P450 enzymes), increases lipophilicity to improve membrane permeability, and can modulate the acidity of nearby functional groups,

thereby improving binding affinity to biological targets.[1] This guide offers a comprehensive overview of its synthesis, characterization, and application.

## Core Physicochemical & Structural Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and synthesis. The key characteristics of **4-(Difluoromethoxy)-3-ethoxybenzaldehyde** are summarized below.

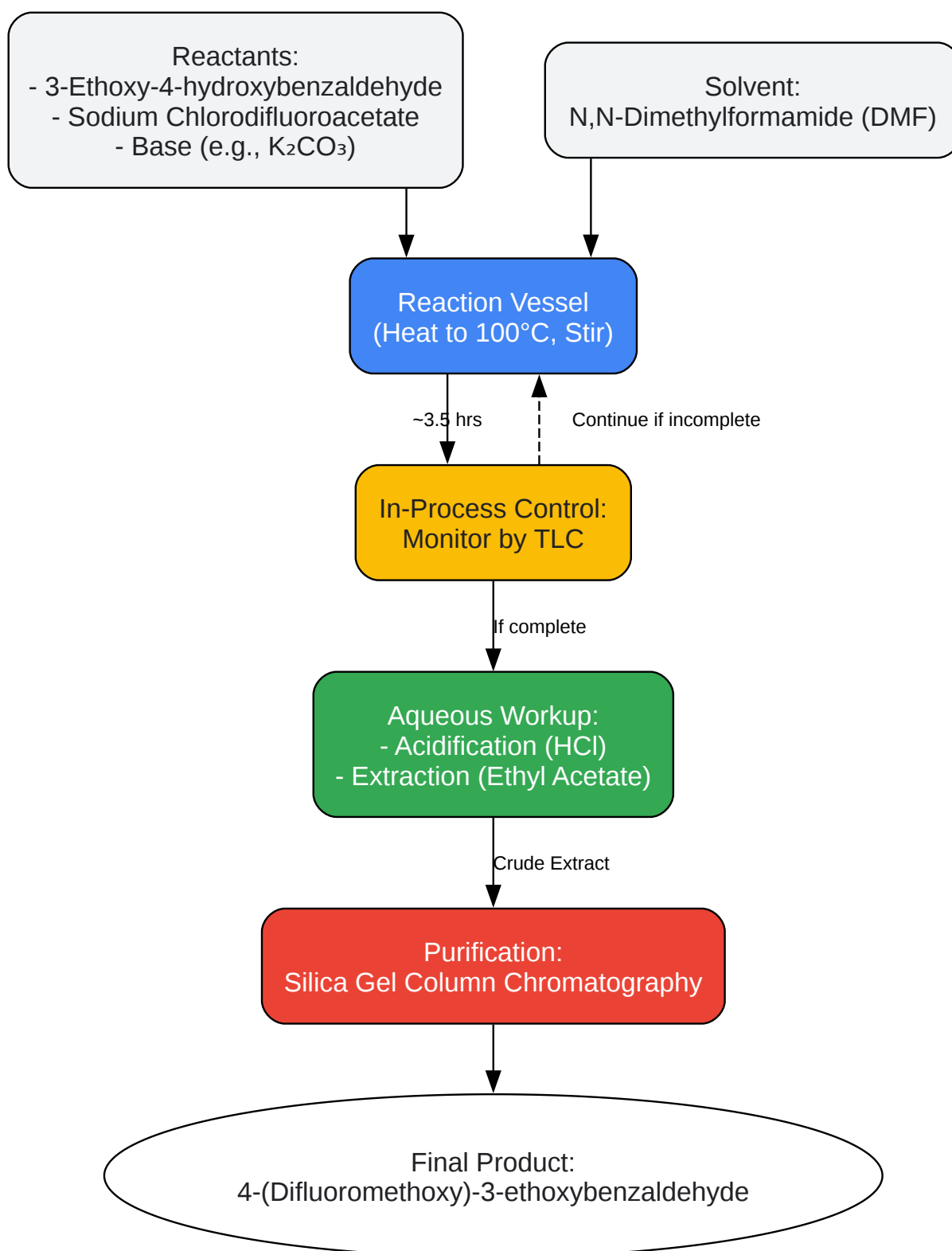
Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> F <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	216.00 g/mol	[2]
Monoisotopic Mass	216.0598 Da	[3]
CAS Number	162401-73-2	[2]
IUPAC Name	4-(difluoromethoxy)-3-ethoxybenzaldehyde	[2]
LogP	2.65	[2]
Polar Surface Area	36 Å <sup>2</sup>	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bond Count	5	[2]
SMILES	CCOC1=CC(C=O)=CC=C1OC(F)F	[2]
InChIKey	GYRYHZYEFPCQIZ-UHFFFAOYSA-N	[2][3]

## Synthesis and Purification Workflow

The synthesis of **4-(Difluoromethoxy)-3-ethoxybenzaldehyde** is typically achieved through the nucleophilic difluoromethylation of its phenolic precursor, 3-ethoxy-4-hydroxybenzaldehyde

(ethyl vanillin). The causality behind this workflow lies in activating the hydroxyl group for reaction.

Expert Rationale: The selection of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a critical experimental choice. DMF effectively solvates the counter-ion (e.g., Na<sup>+</sup> or K<sup>+</sup>) of the base, leaving a more reactive, "naked" phenoxide anion.<sup>[4]</sup> This heightened nucleophilicity is essential for an efficient reaction with the difluoromethylating agent. The reaction temperature is maintained to provide sufficient activation energy without promoting decomposition or side reactions.



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Caption: Synthetic workflow for **4-(Difluoromethoxy)-3-ethoxybenzaldehyde**.

## Step-by-Step Experimental Protocol

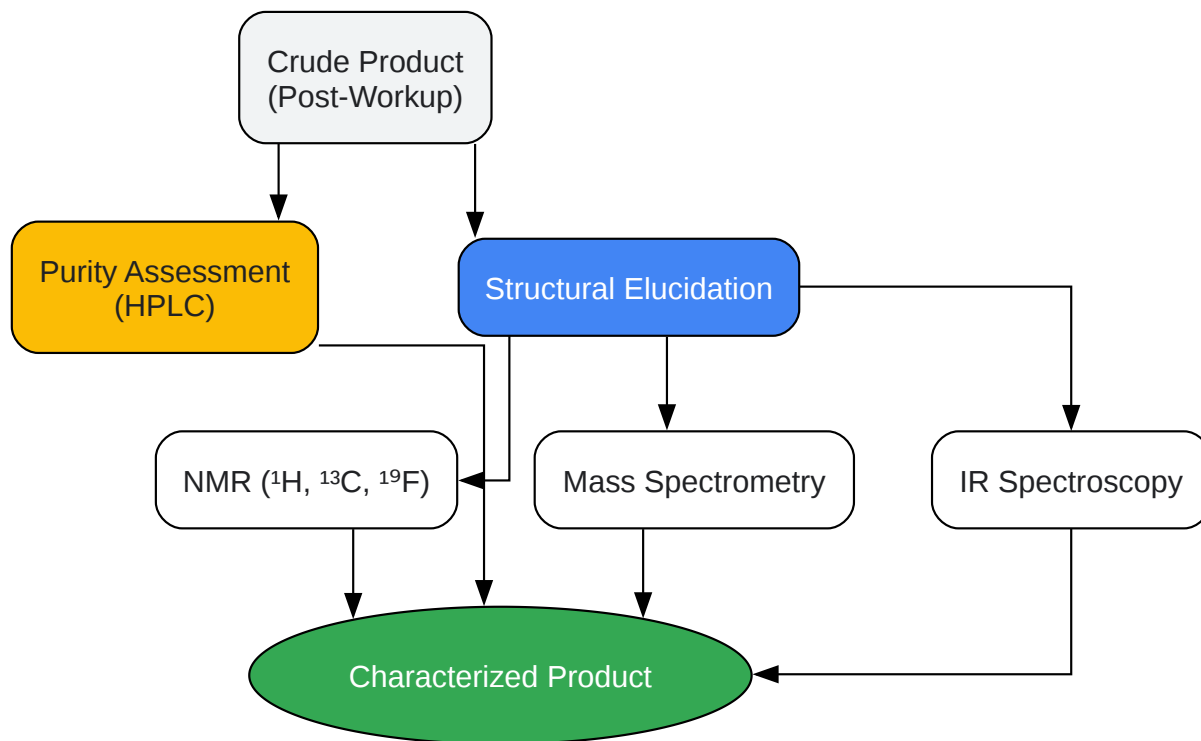
This protocol is a representative method based on established procedures for analogous compounds.[5]

- **Vessel Preparation:** To a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq).
- **Solvent Addition:** Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask. Stir the suspension at room temperature.
- **Reagent Addition:** Add sodium 2-chloro-2,2-difluoroacetate (1.5-2.0 eq) to the suspension.
- **Reaction:** Heat the reaction mixture to 100°C and stir vigorously. The reaction's integrity is self-validating through consistent monitoring.
- **Monitoring:** Track the consumption of the starting material by Thin-Layer Chromatography (TLC) every 1-2 hours, using an eluent such as 1:4 ethyl acetate/hexane.[4] The reaction is typically complete within 3-6 hours.
- **Workup:** Cool the mixture to room temperature. Carefully acidify the mixture with 1M HCl until the pH is between 5 and 6.[4] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
- **Washing & Drying:** Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure product.

## Analytical Characterization

Post-synthesis, rigorous analytical validation is required to confirm the identity, structure, and purity of the target compound. Each technique provides a layer of validation, ensuring the

material's quality for subsequent applications.



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## Sources

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